Diethyl thiodicarbonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-ethyl ethoxycarbothioylsulfanylmethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S3/c1-3-7-5(9)11-6(10)8-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGQDBJUFSYDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC(=S)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183288 | |
| Record name | Diethyl thiodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-52-4 | |
| Record name | C,C′-Diethyl dicarbonodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl thiodicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl thiodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl thiodicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl thiodicarbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU8BGG88DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Inhibition of Metalloenzymes:
Carbonic Anhydrases: Dithiocarbamates and xanthates are potent inhibitors of carbonic anhydrases, which are zinc-containing metalloenzymes. acs.orgacs.orgnih.govresearchgate.nettandfonline.com The inhibition mechanism involves the coordination of the sulfur atoms of the inhibitor to the Zn(II) ion in the enzyme's active site, displacing the water molecule essential for catalysis. acs.orgacs.orgnih.gov Given its structural similarities, diethyl thiodicarbonate is likely to exhibit a similar inhibitory mechanism towards carbonic anhydrases.
Tyrosinase: Xanthates have been shown to inhibit tyrosinase, a copper-containing enzyme. The inhibition is attributed to the chelation of the copper ions in the active site by the xanthate's sulfur atoms. nih.gov
Superoxide (B77818) Dismutase: Dithiocarbamates can inhibit superoxide dismutase, an enzyme crucial for managing oxidative stress in protozoa, by chelating the metal cofactor (often iron, zinc, or copper). mdpi.com
Inhibition of Other Enzymes:
Cytochromes P450: Xanthates have been identified as mechanism-based inactivators of certain cytochrome P450 isoforms. frontiersin.org The inhibition can occur through competitive binding in the active site or by covalent modification of the enzyme. frontiersin.org
α-Glucosidase: Certain dithiocarbamate (B8719985) derivatives have been found to inhibit α-glucosidase through non-competitive, allosteric mechanisms. nih.govresearchgate.net This indicates that binding does not occur at the active site but at a secondary site, inducing a conformational change that reduces the enzyme's activity. nih.gov
Table 2: Predicted Enzyme Inhibition Profile of Diethyl Thiodicarbonate
| Target Enzyme Class | Predicted Mechanism of Inhibition | Supporting Evidence from Related Compounds |
| Metalloenzymes (e.g., Carbonic Anhydrase, Tyrosinase) | Chelation of the metal cofactor (e.g., Zn²⁺, Cu²⁺) in the active site. | Dithiocarbamates and xanthates are known inhibitors of these enzymes via metal chelation. acs.orgacs.orgnih.gov |
| Cytochromes P450 | Competitive inhibition or mechanism-based inactivation. | Xanthates inhibit CYP450 isoforms through these mechanisms. frontiersin.org |
| α-Glucosidase | Potential for allosteric inhibition. | Dithiocarbamate derivatives have been shown to be allosteric inhibitors of α-glucosidase. nih.govresearchgate.net |
Reaction Mechanisms and Chemical Reactivity of Diethyl Thiodicarbonate
Nucleophilic Reactivity Pathways
The reactivity of diethyl thiodicarbonate in nucleophilic reactions is centered around the electrophilic nature of its thiocarbonyl carbon atom. The carbon-sulfur double bond (C=S) is polarized, rendering the carbon atom susceptible to attack by various nucleophiles.
Reactions with Primary Amines: Formation of Thiocarbamates
The reaction of this compound with primary amines leads to the formation of thiocarbamates. This transformation is analogous to the reaction of primary amines with diethyl carbonate, which yields carbamates. bartleby.comaskfilo.comchegg.com The process involves the nucleophilic substitution of one of the ethoxy groups on the thiodicarbonate molecule by the amine.
The general mechanism proceeds through a nucleophilic acyl substitution pathway:
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic thiocarbonyl carbon atom. chegg.com
Intermediate Formation: This attack leads to the formation of a zwitterionic tetrahedral intermediate. chegg.com
Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms. chegg.com
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of ethanol (B145695) as a leaving group and the formation of the thiocarbamate product. bartleby.comchegg.com
This reaction provides a direct route to O-ethyl thiocarbamates, which are valuable compounds in organic synthesis. The use of ionic liquids has been shown to be effective as both a solvent and catalyst for the analogous carbonylation of amines with dimethyl carbonate, suggesting potential applications in optimizing thiocarbamate synthesis. ionike.com
| Step | Description |
| 1 | The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the C=S group. |
| 2 | A tetrahedral intermediate is formed, with a negative charge on the sulfur and a positive charge on the nitrogen. |
| 3 | The intermediate collapses, reforming the C=S double bond and expelling an ethoxide ion as a leaving group. |
| 4 | The ethoxide ion deprotonates the positively charged nitrogen, yielding the final thiocarbamate product and ethanol. |
Reactivity with O-Ethyl Xanthate and Thiocarbonate Ions
O-Ethyl xanthate (O-ethyl dithiocarbonate) and other thiocarbonate ions are sulfur-containing nucleophiles that can react with this compound. nih.gov The xanthate ion can attack the thiocarbonyl carbon of this compound. This reactivity is a key aspect of the Leuckart thiophenol synthesis, where xanthate ions react with diazonium salts. lookchem.com The reaction mechanism would likely involve a nucleophilic substitution, similar to the reaction with amines, where the xanthate ion displaces one of the ethoxy groups.
Proposed Mechanisms: Tetrahedral Intermediates versus Concerted Pathways
The nucleophilic substitution reactions at the thiocarbonyl group of this compound are generally believed to proceed through a stepwise mechanism involving a tetrahedral intermediate, rather than a concerted (SN2-type) pathway. chegg.com
Tetrahedral Intermediate Pathway: This mechanism involves two steps: the initial nucleophilic attack to form a stable tetrahedral intermediate, followed by the departure of the leaving group. chegg.com This pathway is favored for carbonyl and thiocarbonyl compounds because the intermediate allows for the delocalization of the negative charge onto the electronegative oxygen or sulfur atom.
Concerted Pathway: A concerted mechanism would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group. This pathway is less common for acyl substitution reactions due to the higher energy of the transition state compared to the stable tetrahedral intermediate.
The mechanism for the analogous reaction of amines with diethyl carbonate is detailed as a multi-step process that includes the formation of a zwitterionic intermediate, proton transfer, and the subsequent collapse of the tetrahedral center. chegg.com This provides strong evidence for the prevalence of the tetrahedral intermediate pathway in the reactions of this compound as well.
Radical Reaction Mechanisms Involving Thiocarbonyl Groups
The thiocarbonyl group (C=S) in this compound exhibits unique reactivity towards radicals. rsc.org This chemistry is fundamental to processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where thiocarbonyl compounds act as chain transfer agents. rsc.org The general mechanism involves the reversible addition of a radical to the sulfur atom, formation of a stabilized intermediate, and subsequent fragmentation (β-scission). rsc.org
Reversible Addition onto Sulfur Atoms
The predominant radical reaction mechanism for thiocarbonyl groups involves the reversible addition of a radical (R•) onto the sulfur atom. rsc.org This step is a key feature of the reactivity of O-thiocarbonyl compounds with radicals. libretexts.org The addition results in the formation of a new carbon-centered radical intermediate. The reversibility of this addition is a critical factor in controlling radical processes. nih.gov This contrasts with the reactivity of oxocarbonyl analogues, highlighting the unique role of sulfur in mediating these radical reactions. rsc.org
Radical Intermediate Stabilization and Beta-Scission
In this context, the intermediate fragments, breaking a carbon-sulfur bond and forming a new C=S double bond, which releases a new radical. rsc.org The driving forces for this β-scission event include:
An increase in entropy due to fragmentation. rsc.org
The formation of a more stable double bond than the initial C=S bond. rsc.org
The formation of a more stabilized, lower-energy radical. rsc.org
This addition-fragmentation sequence is central to the function of thiocarbonyl compounds in controlling radical polymerization and other radical-mediated transformations. rsc.org
| Driving Force for β-Scission | Description |
| Entropy | The fragmentation of one molecule into two or more increases the system's disorder, which is entropically favorable. rsc.org |
| Bond Stability | The reaction may be driven by the formation of a more thermodynamically stable double bond in the products. rsc.org |
| Radical Stability | The fragmentation process is favored if the expelled radical (R•) is more stable than the initial attacking radical. rsc.org |
Thiocarbonyl–Addition Ring-Opening (TARO) Polymerization Mechanisms
While specific studies detailing the participation of acyclic this compound in Thiocarbonyl–Addition Ring-Opening (TARO) polymerization are not extensively documented, the mechanism is well-established for cyclic thiocarbonyl compounds, known as thionolactones. rsc.orgsurrey.ac.uk TARO polymerization is a form of radical ring-opening polymerization (RROP) that introduces degradable thioester linkages into the backbone of vinyl polymers. rsc.orgsurrey.ac.uk
The general mechanism proceeds as follows:
Radical Addition: A propagating radical (P•) from a conventional vinyl monomer polymerization adds to the electrophilic carbon of the thiocarbonyl group (C=S) of a thionolactone monomer. rsc.org This step forms a stabilized intermediate radical.
Ring-Opening (β-scission): The resulting intermediate radical undergoes a rapid ring-opening through β-scission. This process is driven by the release of ring strain and the formation of a thermodynamically favorable thioester bond. rsc.orgrsc.org
Re-initiation: A new carbon-centered radical is generated, which can then propagate by adding to another vinyl monomer, thus incorporating the ring-opened unit into the polymer chain. rsc.org
This mechanism is compatible with controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. libretexts.org The TARO process has been successfully applied to various thionolactone monomers, such as dibenzo[c,e]oxepane-5-thione (DOT), to create copolymers with acrylates and acrylonitrile (B1666552) that contain selectively cleavable thioester linkages. libretexts.orgrsc.org The incorporation of these linkages allows for the development of advanced degradable polymers. libretexts.org
| Monomer | Comonomer(s) | Resulting Backbone Linkage | Reference |
|---|---|---|---|
| Dibenzo[c,e]oxepane-5-thione (DOT) | Acrylates, Acrylonitrile, N,N-dimethylacrylamide | Thioester | libretexts.orgrsc.org |
| Thiocarbonyl l-lactide | Acrylates, Styrene (B11656) | Thioester and Thioacetal | researchgate.net |
| Thionoisochromanone (TIC) | (Homopolymerization) | Thioester | surrey.ac.uk |
Electrophilic Reactivity of this compound
Electron-Donor-Acceptor (EDA) Complex Mediated Reactions
The involvement of this compound in Electron-Donor-Acceptor (EDA) complex mediated reactions is an area of interest, though specific examples are not widely reported. Generally, an EDA complex is a ground-state aggregate formed through weak dipole-dipole interactions between an electron-rich donor molecule and an electron-deficient acceptor molecule. acs.orgbeilstein-journals.org Upon irradiation with light, typically in the visible spectrum, the EDA complex can be excited, leading to a single-electron transfer (SET) from the donor to the acceptor. acs.org This process generates radical ions that can initiate a variety of chemical reactions under mild, often photocatalyst-free, conditions. rsc.orgacs.org
The formation of an EDA complex is characterized by the appearance of a new charge-transfer band in the UV-vis spectrum. acs.org The feasibility of its formation can be assessed using electrochemical data, as the energy of the electronic transition is related to the ionization potential of the donor and the electron affinity of the acceptor. nih.gov
In the context of thiocarbonyl compounds, EDA complexes have been utilized for the formation of C-S bonds. For instance, an EDA complex can be formed between a thiolate, acting as the electron donor, and a suitable electron acceptor. beilstein-journals.org Photoexcitation then triggers the SET process, leading to radical intermediates that can couple to form the desired product. beilstein-journals.org While this compound possesses both potentially electron-donating (oxygen and sulfur lone pairs) and electron-accepting (the C=S π* orbital) features, its specific role and reactivity in EDA-mediated transformations require further investigation.
| Component | Role | Example | Reference |
|---|---|---|---|
| Electron Donor (D) | Provides an electron upon excitation | Thiophenolate anion, N,N-Diisopropylethylamine (DIPEA) | beilstein-journals.orgnih.gov |
| Electron Acceptor (A) | Accepts an electron upon excitation | Diaryliodonium salts, N-hydroxyphthalimide (NHPI) esters | rsc.orgnih.gov |
| Light (hν) | Excites the EDA complex [D•A] to [D•A] | Visible light (e.g., Blue LEDs) | acs.org |
| Process | D + A ⇌ [D•A] --(hν)--> [D•A] → D•+ + A•− → Radical Reaction → Products |
Redox Chemistry and Electrochemical Transformations
Electrochemical Reduction of Thiocarbonates
The electrochemical reduction of thiocarbonates is a key process in their redox chemistry. While specific studies on acyclic this compound are limited, the reduction of cyclic thiocarbonates is well-documented, particularly in the context of the electrochemical Corey-Winter reaction. beilstein-journals.org This reaction transforms 1,2-diols into alkenes via the reduction of an intermediate cyclic thiocarbonate. beilstein-journals.org
Cyclic voltammetry studies of these cyclic thiocarbonates typically show irreversible reduction peaks, indicating that the reduction is followed by rapid chemical steps. beilstein-journals.org For example, a cyclic thiocarbonate derived from a 6-pentyl-2H-pyran-2-one framework showed an initial reduction peak at approximately -1.2 V (vs. Ag/AgCl). beilstein-journals.org The general mechanism is believed to involve:
Single Electron Transfer: The thiocarbonyl group accepts an electron to form a radical anion intermediate.
Fragmentation: This radical anion is unstable and undergoes fragmentation, breaking C-S and C-O bonds and releasing carbon disulfide (CS₂) or carbonyl sulfide (B99878) (COS). In the Corey-Winter reaction, this leads to the formation of a carbanionic species.
Olefin Formation: Subsequent elimination steps result in the formation of the corresponding alkene.
This electrochemical approach offers a greener alternative to traditional chemical methods that often require harsh reagents and high temperatures. beilstein-journals.org The precise reduction potential and mechanism for an acyclic compound like this compound would depend on its specific structure and the electrochemical conditions employed.
Stereochemical Control and Stereospecificity in Electrochemical Reactions
Stereochemical control is a critical aspect of electrochemical synthesis. In the electrochemical reduction of cyclic thiocarbonates, high stereospecificity has been observed. beilstein-journals.org For instance, the electrochemical Corey-Winter reaction of cyclic thiocarbonates derived from diols provides excellent stereoselectivity, yielding predominantly trans-olefins. beilstein-journals.org
This high degree of stereocontrol is attributed to stereoelectronic effects in the radical intermediates formed during the reduction process. The stability of the key radical intermediate is maximized when it adopts a specific conformation. For example, a stabilizing β-oxygen effect can occur when the radical precursor group is oriented antiperiplanar to an adjacent C-O bond, which involves a favorable orbital interaction between the singly occupied molecular orbital (SOMO) and the C-O σ* orbital. beilstein-journals.org This conformational preference directs the subsequent fragmentation and elimination steps, ultimately determining the stereochemistry of the final alkene product.
For an acyclic molecule like this compound, which lacks a rigid cyclic structure, achieving high levels of stereocontrol in electrochemical reactions would depend on the nature of the substrate and the ability to influence the conformation of any transient radical or anionic intermediates, for which specific research is not currently available.
Kinetic and Thermodynamic Aspects of this compound Reactions
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely available. However, insights can be gained from studies on analogous compounds and general principles of reactivity for thiocarbonyls.
The reactivity of the thiocarbonyl group in this compound is influenced by the two adjacent oxygen atoms. These atoms donate electron density through resonance, which can affect the electrophilicity of the thiocarbonyl carbon and the stability of the C=S double bond.
Kinetic studies on the reactions of related dithiocarbonates with nucleophiles, such as amines, have shown that the reaction rates are sensitive to solvent effects. For instance, in concerted mechanisms, an increase in the solvent's dipolarity/polarizability has been found to increase the rate constants.
Thermodynamic parameters, such as the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°), are fundamental to understanding the stability of this compound and the feasibility of its reactions. While experimental values for this compound are not readily found, data for its oxygen analog, Diethyl Carbonate, are available and can provide a point of comparison. For liquid Diethyl Carbonate, the standard enthalpy of formation is approximately -659.8 kJ/mol. Due to the lower bond energy of C=S compared to C=O and C-S compared to C-O, it is expected that the enthalpy of formation for this compound would be less negative (i.e., the compound is less stable).
| Thermodynamic Property | Value | Phase | Reference |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -659.8 ± 1.1 kJ/mol | Liquid | nist.gov |
| Standard Enthalpy of Vaporization (ΔvapH°) | 43.6 kJ/mol | Liquid | nist.gov |
Reaction Rate Studies and Kinetic Preferences
The reactivity of dithiocarbonates, including compounds structurally similar to this compound, has been explored through kinetic studies, particularly in nucleophilic substitution reactions. The rate of these reactions is significantly influenced by the nature of the nucleophile, the solvent, and the specific substituents on the dithiocarbonate molecule.
Research on the aminolysis of a series of O-ethyl S-aryl dithiocarbonates with secondary alicyclic amines provides insight into the kinetic preferences of this class of compounds. researchgate.net These studies, conducted in various water-ethanol mixtures as well as other protic and dipolar aprotic solvents, demonstrate that the reaction mechanism can be concerted. researchgate.net In a concerted mechanism, the bond-making and bond-breaking processes occur in a single step. The kinetic data from these studies show that the rate constants are sensitive to the solvent's properties. Specifically, an increase in the solvent's dipolarity and polarizability leads to an increase in the reaction rate constants for concerted mechanisms. researchgate.net
The general term "dithiocarbonates" falls under the broader category of thioesters, which also includes thiol and thiono derivatives. acs.org Kinetic investigations into the reactions of these compounds with various nucleophiles are crucial for understanding their chemical behavior. acs.org For instance, studies on the benzenethiolysis of related compounds like O-Ethyl S-(2,4-dinitrophenyl) dithiocarbonate reveal detailed kinetic information about the nucleophilic substitution at the thiocarbonyl group. acs.org
The reaction kinetics of nucleophiles with electrophilic centers are often quantified by second-order rate constants. For example, kinetic studies using laser flash photolysis have been employed to measure the rates of reaction between nucleophiles and photolytically generated electrophiles, providing a scale for nucleophilicity. nih.gov While not specific to this compound, this methodology highlights the techniques used to obtain the precise rate constants that underpin our understanding of chemical reactivity.
Interactive Table 1: Second-Order Rate Constants for the Reaction of Piperidine with various O-Ethyl S-Aryl Dithiocarbonates. (Note: This data is representative of the reactivity of the dithiocarbonate functional group and is based on studies of closely related analogs.)
| Aryl Group Substituent (in O-Ethyl S-Aryl Dithiocarbonate) | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|
| 2,4-Dinitrophenyl | 44% Aqueous Ethanol | 25.0 | Data Not Available in Snippet | acs.org |
| Phenyl | Water-Ethanol Mixture | 25.0 | Data Not Available in Snippet | researchgate.net |
| 4-Nitrophenyl | Water-Ethanol Mixture | 25.0 | Data Not Available in Snippet | researchgate.net |
Activation Parameters and Entropy Changes in Reaction Mechanisms
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are critical for elucidating reaction mechanisms. These parameters are typically derived from the temperature dependence of reaction rates using the Eyring equation.
For the reactions of O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) triester with secondary alicyclic amines in various solvents, including ionic liquids and aqueous ethanol, Eyring plots have been utilized to determine these activation parameters. researchgate.net While this is a phosphate triester, the methodology is directly applicable to the study of dithiocarbonates. The values of ΔH‡ and ΔS‡ provide information about the energy barrier and the degree of order in the transition state, respectively.
A negative entropy of activation (ΔS‡) is often indicative of a transition state that is more ordered than the reactants. This can occur in bimolecular reactions where two reactant molecules combine to form a single transition state complex, leading to a loss of translational and rotational degrees of freedom. For example, a large negative entropy of activation was observed in a heterolysis reaction, attributed to the extensive hydration of a proton by surrounding water molecules, which increases the order of the solvent. sciepub.com Conversely, a positive ΔS‡ suggests a more disordered transition state, which might occur if a molecule breaks apart during the rate-determining step.
Kinetic studies on the aminolysis of β-nitrostyrenes with cyclic secondary amines have revealed negative enthalpies of activation in some cases, a phenomenon that can provide deep insights into the reaction pathway. acs.org The interpretation of entropy of activation is a key tool in physical-organic chemistry for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways. sciepub.comnih.gov In the context of dithiocarbonate reactions, a detailed analysis of these parameters would clarify whether the reaction proceeds through a single, ordered transition state (concerted) or via a multi-step pathway involving intermediates.
| Reaction System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism Indication | Source |
|---|---|---|---|---|
| Decomposition of Adduct | Data Not Available in Snippet | -113 | High loss in translational freedom of solvent | sciepub.com |
| Heterolysis Reaction | Data Not Available in Snippet | -58.5 | Extensive hydration of product by solvent | sciepub.com |
| Aminolysis of Phenyl N-Phenylcarbamate | Data Not Available in Snippet | Data Not Available in Snippet | Isocyanate Intermediate Pathway | acs.org |
Computational and Theoretical Chemistry Studies of Diethyl Thiodicarbonate
Density Functional Theory (DFT) Applications
DFT calculations are a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and properties of molecules. dokumen.pub For compounds like diethyl thiodicarbonate, DFT methods, such as B3LYP, are frequently employed to predict a wide range of characteristics. researchgate.netresearchgate.net
Table 1: Representative Geometric Parameters of Thiocarbonates from DFT Studies This table presents typical values for related thiocarbonate compounds as specific data for this compound was not found in the provided search results.
| Parameter | Typical Value |
| C=S Bond Length | ~1.65 Å |
| C-S Bond Length | ~1.77 Å |
| O-C Bond Length | - |
| C-O-C Bond Angle | - |
| S-C-S Bond Angle | ~120° |
| Dihedral Angle (X-S-C-X) | ~180° |
Note: The values are based on studies of trithiocarbonates and dithiocarbonates and are for illustrative purposes. researchgate.netualberta.ca
The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity. researchgate.net
For thiocarbonate derivatives, DFT calculations have shown that the HOMO is often localized on the sulfur atoms, indicating their role as electron donors, while the LUMO may be centered on the thiocarbonyl carbon or the sulfur atoms. researchgate.netrsc.org Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis spectra). dokumen.pubacs.org By calculating the energies of electronic transitions, TD-DFT can help in the assignment of experimentally observed spectral bands. researchgate.net
Charge decomposition analysis methods, such as Mulliken population analysis and Natural Population Analysis (NPA), are used to assign partial atomic charges to the atoms within a molecule. researchgate.netscribd.com This information is valuable for understanding the electrostatic interactions and the distribution of electrons. In thiocarbonates, the sulfur and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbonyl and thiocarbonyl carbon atoms would have positive partial charges. These charge distributions are crucial for predicting how the molecule will interact with other species. researchgate.net Mulliken population analysis has been noted to be sensitive to the basis set used in the calculation. scribd.com
The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comuchile.cl The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Negative potential regions (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For thiocarbonates, the MEP analysis generally shows that the sulfur atoms of the thiocarbonyl group are the most electron-rich sites, making them susceptible to electrophiles. mdpi.com
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include:
Chemical Potential (μ): Represents the escaping tendency of an electron from a system. More negative values indicate higher reactivity. researchgate.net
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.netuniv-tlemcen.dz
Chemical Softness (S): The reciprocal of hardness, with higher softness indicating higher reactivity. univ-tlemcen.dz
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Higher values indicate a greater capacity to act as an electrophile. researchgate.net
Studies on trithiocarbonates have shown that the electrophilicity index can range from 1.5 eV to over 4.0 eV, classifying some as strong electrophiles. researchgate.netresearchgate.net
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency; more negative values suggest higher reactivity. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; higher values indicate lower reactivity. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; higher values indicate higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Capacity to accept electrons; higher values indicate stronger electrophilic character. |
Mechanistic Probing through Theoretical Modeling
Theoretical modeling is a powerful approach to investigate reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For thiocarbonates, computational studies have been used to explore thermal decomposition pathways and reactions with nucleophiles. researchgate.netresearchgate.net For example, the pyrolysis of thiocarbonates has been investigated using methods like MP2 and DFT to determine the most likely decomposition routes. researchgate.net These studies can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism by locating and characterizing the transition state structures and intermediates. researchgate.net While specific mechanistic studies on this compound were not found in the provided search results, the methodologies applied to similar compounds demonstrate the potential of theoretical chemistry to unravel the complex reaction dynamics of this class of molecules.
Substituent Effects on Thiocarbonate Linkage Stability and Reactivity
The stability and reactivity of the thiocarbonate core are significantly influenced by the nature of its substituents. Computational studies allow for a systematic investigation of these effects by analyzing changes in the electronic structure. researchgate.netresearchgate.net Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of key electronic parameters and reactivity descriptors. numberanalytics.comresearchgate.netresearchgate.net
Theoretical investigations on related trithiocarbonate (B1256668) (TTC) linkages demonstrate how different substituent groups impact molecular stability and reactivity. researchgate.netresearchgate.net By analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap, researchers can assess how substituents modulate the electronic properties of the thiocarbonate group. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Global reactivity descriptors derived from these electronic parameters provide quantitative measures of stability and reactivity. researchgate.net These include chemical potential (μ), hardness (η), softness (s), and the electrophilicity index (ω). researchgate.netresearchgate.net For example, a study on substituted trithiocarbonates showed that the introduction of different alkyl and aryl groups significantly altered these values, with some substituents leading to classifications of "super-electrophilic." researchgate.netresearchgate.net Molecular electrostatic potential (MEP) analysis can further identify the most reactive sites in the molecule, highlighting nucleophilic and electrophilic regions. researchgate.netresearchgate.net These computational findings are crucial for designing thiocarbonate compounds with tailored properties for specific applications, such as in polymerization processes. researchgate.netrsc.org
The principles observed for trithiocarbonates are applicable to this compound. The ethyl groups, being electron-donating, influence the electron density distribution across the S-C(S)-O linkage, affecting its stability and susceptibility to nucleophilic or electrophilic attack.
| Substituent Group | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reactivity Class |
|---|---|---|---|---|
| Methyl | -3.98 | 4.50 | 1.76 | High Reactivity |
| Ethyl | -3.95 | 4.45 | 1.74 | High Reactivity |
| Cyclohexyl | -4.10 | 4.60 | 1.82 | High Reactivity |
| Benzyl | -4.50 | 3.90 | 2.59 | High Reactivity |
| Nitrophenyl | -5.15 | 3.50 | 3.79 | Super-electrophilic |
Conformational Studies and Intramolecular Interactions
Conformational analysis investigates the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org Theoretical calculations are essential for this analysis, as they can determine the geometries and relative energies of different conformers. auremn.org.br
For thiocarbonates, a key area of study is the rotational isomerism around the C-O and C-S bonds. A computational and infrared spectroscopy study on dimethyl thiocarbonate, a close analogue of this compound, revealed the existence of multiple conformers. researchgate.net The syn, syn conformation was identified as the major conformer in the gas phase. researchgate.net However, in solutions, the contribution of the higher-energy syn, anti conformer becomes more significant, and its population increases with the polarity of the solvent. researchgate.net This indicates an interplay between intramolecular forces and solvent interactions in determining the conformational equilibrium. Natural Bond Orbital (NBO) analysis can be used to understand the role of electronic delocalization and hyperconjugation effects in stabilizing certain conformations over others. researchgate.net
Intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, can play a significant role in dictating the preferred conformation of a molecule. vu.nlnih.gov While this compound itself does not possess strong hydrogen bond donors or acceptors for classic intramolecular hydrogen bonding, weak C-H···O or C-H···S interactions can still influence its geometry. Computational methods like Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis are used to detect and characterize such weak intramolecular interactions. nih.gov These analyses provide a detailed picture of the bonding and non-covalent interactions within the molecule, helping to explain the observed conformational preferences. vu.nlnih.gov
Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for the structural characterization of organic molecules, including thiocarbonates. tandfonline.comipb.ptresearchgate.net It offers non-destructive and quantitative analysis, providing unparalleled detail about molecular structure. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to identify reaction products, intermediates, and to probe the kinetics and mechanisms of their formation and consumption. libretexts.orgnumberanalytics.com
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule, allowing for the characterization of products and the potential identification of reaction intermediates. For a symmetrical molecule like O,O-diethyl thiodicarbonate (EtO-C(=S)-OEt), the spectrum is expected to be relatively simple, showing two distinct signals corresponding to the ethyl groups.
Based on analogous structures like diethyl carbonate, one would anticipate a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). chemicalbook.comrsc.org The specific chemical shifts are influenced by the electronic environment, including the presence of the thiocarbonyl group. While detailed spectra for reaction intermediates of diethyl thiodicarbonate are not broadly published, ¹H NMR is a primary tool for monitoring the disappearance of reactant signals and the appearance of product signals. pitt.edu For instance, in the synthesis of related xanthate derivatives, ¹H NMR is used as a key characterization technique. ijcce.ac.ir A study that first identified O,S-diethyl thiocarbonate in a natural extract confirmed its structure using NMR spectroscopy, matching the data to that reported in existing literature. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for Diethyl Carbonate
| Compound | Functional Group | Multiplicity | Predicted/Observed Chemical Shift (δ, ppm) | Reference |
| This compound | -CH₃ | Triplet | ~1.3 | Analogous Data |
| -OCH₂- | Quartet | ~4.2 | Analogous Data | |
| Diethyl Carbonate | -CH₃ | Triplet | 1.31 | chemicalbook.com |
| -OCH₂- | Quartet | 4.19 | chemicalbook.com | |
| Dihydroxyacetone-diethyl carbonate | -CH₃ | Triplet | 1.34 | rsc.org |
| -OCH₂- | Quartet | 4.25 | rsc.org |
Note: Predicted shifts are based on analogous oxygen-containing compounds and general principles. Actual values may vary.
Carbon-13 (¹³C) NMR spectroscopy gives direct insight into the carbon framework of a molecule. bhu.ac.in Unlike ¹H NMR, each unique carbon atom typically produces a single, sharp signal in a proton-decoupled spectrum. libretexts.orgyoutube.com For the symmetric this compound molecule, three distinct signals are expected: one for the methyl carbons, one for the methylene carbons, and one for the central thiocarbonyl carbon.
A key feature in the ¹³C NMR spectrum of thiocarbonyl-containing compounds is the chemical shift of the C=S carbon. While carbonyl (C=O) carbons typically resonate in the 170-220 ppm range, thiocarbonyl carbons are known to appear even further downfield due to factors including greater diamagnetic anisotropy. libretexts.orgresearchgate.net In related thiourea (B124793) compounds, thiocarbonyl carbon signals have been observed to shift upon complexation. researchgate.net The signals for the aliphatic carbons are found in the expected upfield regions. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for an Analogue
| Compound | Carbon Atom | Predicted/Observed Chemical Shift (δ, ppm) | Reference |
| This compound | -C H₃ | ~14 | rsc.org |
| -OC H₂- | ~65 | rsc.org | |
| C =S | >190 | libretexts.orgresearchgate.net | |
| Dihydroxyacetone-diethyl carbonate | -C H₃ | 14.3 | rsc.org |
| -OC H₂- | 65.2 | rsc.org | |
| C =O | 154.6 | rsc.org |
Note: Predicted shifts are based on analogous compounds and established chemical shift trends.
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. numberanalytics.com Distortionless Enhancement by Polarization Transfer (DEPT) is a specific experiment that provides information about the number of protons attached to each carbon atom. bhu.ac.innanalysis.com
A typical DEPT analysis involves multiple spectra:
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) with a positive phase.
DEPT-90: Shows only methine (CH) carbons.
DEPT-135: Shows methine (CH) and methyl (CH₃) carbons with a positive phase, and methylene (CH₂) carbons with a negative phase. nanalysis.commagritek.com
For this compound, a DEPT-135 experiment would be expected to show a positive signal for the -CH₃ carbons and a negative signal for the -OCH₂- carbons. The thiocarbonyl carbon (C=S), being a quaternary carbon with no attached protons, would be absent from all DEPT spectra. nanalysis.com This pattern allows for definitive assignment of the aliphatic carbon signals observed in the standard ¹³C NMR spectrum.
Understanding a reaction mechanism requires observing the transformation over time. In-situ NMR reaction monitoring, where spectra are acquired directly from a reacting mixture, is a powerful technique for obtaining kinetic data and identifying intermediates without the need for sampling and quenching. rptu.debath.ac.uk Flow NMR, where the reaction mixture flows through the NMR probe, offers another way to study fast reactions and reaction kinetics. rptu.de
These methods allow for the real-time, quantitative tracking of reactant consumption, intermediate formation and decay, and product generation. nih.gov While specific applications to this compound are not detailed in the literature, these techniques are ideally suited to study its synthesis or degradation pathways. For example, monitoring the reaction of an alcohol with carbon disulfide and an alkylating agent could reveal the kinetics of each step and the presence of any transient species, providing crucial data for mechanistic modeling and process optimization. rptu.dersc.org
Many chemical reactions proceed through highly reactive, low-concentration intermediates that are not detectable by standard NMR experiments. ipb.pt Advanced techniques have been developed to observe these fleeting species. Chemical Exchange Saturation Transfer (CEST) can detect species that are in slow-to-intermediate exchange with a more abundant, observable species. ucsb.edu
Hyperpolarization techniques, such as those using para-hydrogen, can enhance NMR signal intensities by several orders of magnitude, making it possible to observe short-lived intermediates in real-time. nih.govrsc.org For instance, hyperpolarized ¹³C NMR has been used to indirectly identify a non-observable reaction intermediate in a decarboxylation reaction. rsc.org Although not yet applied specifically to this compound, these advanced methods represent the frontier for mechanistic elucidation and could potentially be used to probe for transient addition complexes or other short-lived species in its formation or reaction pathways.
Mass Spectrometry (MS) Applications
Mass spectrometry is a fundamental tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. whitman.edu It was a key technique used in the first identification of O,S-diethyl thiocarbonate from a natural source, where GCxGC-TOFMS was employed to obtain a clean mass spectrum. researchgate.net
In electron impact (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺˙), which then fragments in a predictable manner. The analysis of these fragments provides structural clues. libretexts.orgmsu.edu For thiocarbonate esters, fragmentation is expected to be influenced by the functional group. Studies on analogous O,S-dimethyl di(thio)carbonates show that fragmentation involves the loss of the alkoxy ([M-OCH₃]⁺) or thioalkoxy ([M-SCH₃]⁺) groups. aip.org By analogy, the mass spectrum of this compound would be expected to show a significant peak corresponding to the loss of an ethoxy radical.
Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| Ion | Formula | m/z (Mass/Charge) | Description | Reference |
| Molecular Ion [M]⁺˙ | [C₅H₁₀O₂S]⁺˙ | 134 | Intact ionized molecule | aip.org |
| [M - OCH₂CH₃]⁺ | [C₃H₅OS]⁺ | 89 | Loss of an ethoxy radical | libretexts.orgaip.org |
| [CH₃CH₂O]⁺ | [C₂H₅O]⁺ | 45 | Ethoxy cation | msu.eduaip.org |
| [C₂H₅]⁺ | [C₂H₅]⁺ | 29 | Ethyl cation | libretexts.orgmsu.edu |
Note: The fragmentation pattern provides a fingerprint that aids in structural confirmation.
High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike unit-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 0.001 Da). uni-saarland.de This allows for the determination of a unique molecular formula from the exact mass of the molecular ion. uni-saarland.de For this compound (C₅H₁₀O₂S), HRMS would distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.
Electron Impact (EI) ionization is a common technique that generates a molecular ion (M⁺·), which is a radical cation. msu.edu This high-energy ion often undergoes fragmentation, breaking at its weakest bonds to form more stable ions. whitman.edu The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, fragmentation would likely proceed through cleavage of the C-O and C-S bonds. Common fragmentation patterns in mass spectrometry often involve the loss of small, stable neutral molecules or radicals. libretexts.org
Plausible Fragmentation Pathways for this compound:
Alpha-Cleavage: Cleavage of the bond adjacent to the sulfur or oxygen atoms.
Loss of an Ethoxy Radical: M⁺· → [M - OCH₂CH₃]⁺
Loss of an Ethyl Radical: M⁺· → [M - CH₂CH₃]⁺
Cleavage of the Thioester Linkage: Leading to fragments corresponding to the ethoxycarbonyl group or related ions.
The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms. whitman.edu
Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Investigations
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This characteristic makes ESI-MS exceptionally well-suited for studying non-covalent complexes and fragile reaction intermediates that would be destroyed by harsher ionization methods. nih.gov Its gentle nature is crucial for mechanistic investigations where the goal is to observe transient species in a reaction mixture. nih.govescholarship.org
In the context of this compound, ESI-MS can be employed to:
Identify Reaction Intermediates: By analyzing a reaction mixture directly, ESI-MS can detect charged intermediates, such as coordination complexes with metal ions or adducts formed during nucleophilic attack. Studies on related carbonates have successfully used ESI-MS to detect and characterize monoalkyl carbonates in aqueous media. researchgate.net
Probe Non-covalent Interactions: The technique can be used to study the formation of complexes between this compound and other molecules, providing insight into the initial steps of a reaction pathway.
Follow Reaction Progress: By monitoring the relative intensities of reactant and product ions over time, ESI-MS provides a qualitative or semi-quantitative picture of the reaction's progress.
The ability of ESI-MS to provide structural information on species directly from the solution phase makes it a powerful tool for building a comprehensive picture of a reaction mechanism. researchgate.net
Time-Resolved Mass Spectrometry for Reaction Kinetics
To understand the speed at which reactions occur and to capture very short-lived intermediates, time-resolved mass spectrometry (TRMS) is employed. wikipedia.org This technique combines a rapid mixing method, such as stopped-flow, with a mass spectrometer to monitor chemical processes on a millisecond timescale. researchgate.netnih.gov
The primary advantage of TRMS over conventional optical methods is its ability to detect and monitor virtually all mass-distinguishable species in the reaction simultaneously, without the need for a chromophore. researchgate.net This provides a highly detailed account of the reaction kinetics.
A typical TRMS experiment for a reaction involving this compound would proceed as follows:
Solutions of this compound and a co-reactant are rapidly mixed in a specialized chamber. nih.gov
The reacting mixture flows into the mass spectrometer's ion source (often ESI).
Mass spectra are continuously recorded as the reaction progresses, providing a snapshot of the mixture's composition at different time points. ohio.edu
By plotting the ion intensities of reactants, intermediates, and products against time, detailed kinetic profiles can be constructed and rate constants can be determined. nih.gov
TRMS is capable of monitoring reactions with rates up to several hundred per second (s⁻¹), making it an ideal method for studying the fast kinetics often associated with organosulfur compounds. researchgate.net
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org By diffracting X-rays off the electron clouds of the atoms in a periodic lattice, a diffraction pattern is generated, which can be mathematically reconstructed into a detailed molecular model. libretexts.org
Solid-State Structural Elucidation of this compound Analogues and Intermediates
While a crystal structure for this compound itself may not be widely reported, extensive crystallographic studies have been performed on closely related analogues and metal complexes. These structures provide invaluable insight into the expected geometry, bond characteristics, and packing behavior of the thiocarbonate functional group.
For instance, structural characterization of zinc and cadmium complexes with O-alkyl thiocarbonate ligands has provided precise data on the coordination chemistry of the thiocarbonate moiety. csus.edu Similarly, studies of inorganic trithiocarbonates and perthiocarbonates reveal the fundamental structural properties of the CS₃ core. uni-koeln.de In some enzymatic systems, thiocarbonate-like species have been identified as catalytic intermediates, with their structures proposed based on crystallographic data of the enzyme's active site. pdbj.orglu.se These analogue structures serve as excellent models for understanding the intrinsic structural features of this compound.
Analysis of Bond Lengths, Angles, and Intermolecular Interactions
X-ray diffraction analysis yields precise measurements of bond lengths and bond angles within the molecule. researchgate.net This data is critical for understanding bonding theories, hybridization, and steric effects. For thiocarbonate analogues, key parameters include the lengths of the C=S, C-S, and C-O bonds, as well as the bond angles around the central carbon atom.
Beyond the individual molecule, crystallography reveals how molecules arrange themselves in the solid state through intermolecular interactions. mdpi.com These non-covalent forces, such as dipole-dipole interactions, van der Waals forces, and potential weak hydrogen bonds, dictate the crystal packing. rsc.org The analysis of these interactions is crucial for understanding a material's physical properties. Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov For this compound, the polar C=S and C-O bonds would be expected to play a significant role in directing the crystal packing arrangement.
Table 1: Representative Bond Lengths and Angles in Thiocarbonate and Dithiocarbonate Analogues This table presents typical values from related structures to infer the expected geometry in this compound. Data is sourced from studies on metal-dithiocarbonate and metal-thiocarbonate complexes.
| Parameter | Bond | Typical Length (Å) | Source |
|---|---|---|---|
| Bond Length | C=S | ~1.70 | csus.edu |
| Bond Length | C-O | ~1.35 | researchgate.net |
| Bond Length | C-S | ~1.75 | csus.edu |
| Parameter | Angle | Typical Angle (°) | Source |
| Bond Angle | O-C-O/S | ~110-125 | researchgate.net |
| Bond Angle | S-C=S | ~120-125 | csus.edu |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic energy levels within a molecule, respectively. These techniques are fundamental for identifying functional groups and characterizing electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups have characteristic absorption frequencies, making IR an excellent tool for qualitative functional group analysis. maricopa.edu For this compound, the key vibrational modes would be associated with the thione group (C=S) and the ether-like C-O-C linkages.
Expected Characteristic IR Absorptions for this compound:
C-H Stretching: Strong absorptions from the ethyl groups are expected in the 2850-2960 cm⁻¹ region. libretexts.org
C=S Stretching: The thione double bond stretch is typically found in the 1050-1250 cm⁻¹ range. This absorption is generally weaker and less reliable than the strong C=O stretch found in carbonates (around 1750 cm⁻¹).
C-O Stretching: Strong, characteristic bands for the C-O single bond stretches are expected between 1000 and 1300 cm⁻¹.
Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching modes, which is unique to the molecule as a whole. maricopa.edu
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground electronic state to a higher energy excited state. msu.edu The groups in a molecule responsible for such absorption are called chromophores. gdckulgam.edu.in
The primary chromophore in this compound is the thione (C=S) group. It contains both π electrons (in the C=S double bond) and non-bonding (n) electrons on the sulfur atom. This allows for two main types of electronic transitions:
n → π* transition: An electron from a non-bonding orbital is promoted to an anti-bonding π* orbital. This is a lower-energy transition and results in an absorption band at a longer wavelength, typically in the visible or near-UV region.
π → π* transition: An electron from a bonding π orbital is promoted to an anti-bonding π* orbital. This is a higher-energy transition, resulting in a strong absorption band at a shorter wavelength in the UV region. gdckulgam.edu.in
The presence of these chromophoric groups means that this compound is expected to absorb UV light, and the position and intensity of the absorption maxima (λ_max) can provide quantitative information about its concentration in solution via the Beer-Lambert Law. libretexts.orgupi.edu
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
The identification of this compound, particularly its O,S-diethyl thiocarbonate isomer, has been confirmed through methods including Fourier Transform Infrared (FTIR) spectrophotometry. researchgate.net The analysis of its vibrational spectrum allows for the unambiguous identification of its key functional groups. The most prominent of these are the carbonyl (C=O) and thiocarbonyl (C=S) groups, whose stretching vibrations give rise to strong and characteristic absorption bands. In addition to these, the spectrum reveals vibrations associated with the C-O ether linkages and the various modes of the ethyl (CH₂CH₃) groups, such as C-H stretching, bending, and rocking.
The positions of these vibrational bands are sensitive to the molecule's chemical environment and conformation. scispace.com For instance, studies on analogous compounds like dimethyl carbonate have shown that the presence of different conformers (e.g., cis-cis vs. cis-trans) can be detected through the splitting or shifting of vibrational peaks in low-temperature matrix isolation experiments. researchgate.net This sensitivity allows vibrational spectroscopy to be a tool not only for functional group identification but also for gaining insights into the conformational preferences of this compound in various phases.
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table presents typical wavenumber ranges for the primary functional groups found in this compound, based on established group frequencies and data from analogous compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| C=S (Thiocarbonyl) | Stretching (ν) | 1020 - 1250 | Generally weaker and at a lower frequency than C=O stretching. |
| C=O (Carbonyl) | Stretching (ν) | 1735 - 1750 | Strong, sharp absorption. Position can be influenced by adjacent atoms and conjugation. |
| C-O (Ether) | Asymmetric Stretching (ν_as) | 1150 - 1300 | Strong absorption. |
| C-O (Ether) | Symmetric Stretching (ν_s) | 970 - 1050 | Can be coupled with other vibrations. |
| -CH₂- (Methylene) | Asymmetric Stretching (ν_as) | 2910 - 2950 | |
| -CH₂- (Methylene) | Symmetric Stretching (ν_s) | 2840 - 2880 | |
| -CH₃ (Methyl) | Asymmetric Stretching (ν_as) | 2950 - 2990 | |
| -CH₃ (Methyl) | Symmetric Stretching (ν_s) | 2860 - 2900 |
Electronic Absorption Spectroscopy for π-π Transitions and Electronic Properties*
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is employed to investigate the electronic transitions within a molecule. gdckulgam.edu.in The absorption of UV or visible light promotes outer electrons from their ground state to a higher energy excited state. shu.ac.uk For organic molecules like this compound, which contain unsaturated functional groups (chromophores) and atoms with non-bonding electrons (n), the most significant transitions are typically n → π* and π → π*. gdckulgam.edu.inupi.edu
The key chromophores in this compound are the carbonyl (C=O) and thiocarbonyl (C=S) groups. Both contain π bonds and lone pairs of electrons on the oxygen and sulfur atoms, making them active in the UV-Vis region.
n → π Transitions: These transitions involve the excitation of a non-bonding electron from a lone pair (on the oxygen or sulfur atom) to an antibonding π orbital. They are characteristically of lower energy (occur at longer wavelengths) and have low molar absorptivity (intensity). shu.ac.uk For related thiocarbonate compounds, n → π* transitions are found in the visible spectrum and are responsible for their color. uni-koeln.de
π → π Transitions: These involve the promotion of an electron from a bonding π orbital to an antibonding π orbital. shu.ac.uk These transitions are much higher in energy and intensity (high molar absorptivity) compared to n → π* transitions. shu.ac.uk For thiocarbonyl compounds such as trithiocarbonates and dithioesters, a strong π → π* transition is typically observed in the near-UV range. uni-koeln.dersc.org This intense absorption is a defining feature of the electronic structure of the thiocarbonyl group and is crucial for understanding its electronic properties and photochemical reactivity. The presence of two different chromophores (C=O and C=S) can lead to a complex spectrum with overlapping bands.
Table 2: Electronic Transitions in this compound This table summarizes the expected electronic transitions for the chromophores in this compound based on data from analogous thiocarbonyl and carbonyl compounds.
| Transition Type | Chromophore | Expected Wavelength (λ_max) Range | Relative Intensity (ε) |
| n → π | C=S | 450 - 550 nm | Low |
| n → π | C=O | 270 - 300 nm | Low |
| π → π | C=S | 300 - 400 nm | High |
| π → π | C=O | < 200 nm | High |
Applications in Polymer Chemistry and Advanced Materials
Thiocarbonyl Monomers in Polymer Synthesis
The exploration of thiocarbonyl compounds as monomers has opened new avenues for creating polymers with novel backbone structures and functionalities. researchgate.netrsc.org The distinct reactivity of the C=S double bond, compared to its oxygen analog (C=O), allows for unique polymerization behaviors and the introduction of sulfur atoms into the polymer chain, which can impart specific chemical and physical properties. rsc.org
Research in polymer science has emphasized the development of new thiocarbonyl monomers that can undergo polymerization through various mechanisms. researchgate.netrsc.org This development is driven by the goal of producing polymers with unique characteristics, such as chemical degradability. An important class of these novel monomers includes cyclic thiocarbonyl compounds like thionolactones. For instance, lactide-derived thionolactones have been shown to be reactive in radical ring-opening copolymerization with vinyl monomers, leading to the synthesis of chemically degradable polymers. rsc.orgresearchgate.net The introduction of thioester linkages into the polymer backbone via this route is a significant area of interest for creating materials that can break down under specific conditions. rsc.org The design of these monomers often involves synthesizing cyclic structures where ring strain can facilitate ring-opening during polymerization, a behavior that is actively being investigated for monomers such as DL-thionolactide and DL-dithionolactide. rsc.org
The versatility of the thiocarbonyl group is evident in the variety of polymerization mechanisms it can participate in. researchgate.netrsc.org Thiocarbonyl compounds are not limited to a single mode of polymerization and have been utilized as monomers, catalysts, and chain transfer agents in numerous reaction types. researchgate.netrsc.org
Key polymerization mechanisms involving thiocarbonyl groups include:
Radical Polymerization : Certain thiocarbonyl compounds can act as monomers in radical polymerization. For example, thiocarbonyl fluoride can undergo radical polymerization to form a high molecular weight polymer. rsc.org
Anionic Polymerization : The polarized nature of the C=S bond makes some thiocarbonyl monomers susceptible to anionic polymerization.
Thiocarbonyl Addition-Ring-Opening (TARO) : This mechanism involves the radical addition to the thiocarbonyl group of a cyclic monomer, followed by ring-opening. rsc.org This process incorporates the monomer's structure into the polymer backbone in a ring-opened form, as seen with monomers like 2-methylene-1,3-dithiolane (DOT), which introduces thioester units into polymers. rsc.org
Copolymerization : Thiocarbonyl monomers can be copolymerized with conventional vinyl monomers like acrylates and styrene (B11656) to create copolymers with specific properties, such as gradient or random distributions of the thiocarbonyl-derived units. rsc.orgrsc.org
The ability of these monomers to polymerize through different pathways highlights their unique chemical reactivity and potential for creating a wide range of polymeric materials. researchgate.netrsc.org
Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), represents a significant advancement in polymer synthesis, allowing for the creation of polymers with predetermined molecular weights, low dispersity, and complex architectures. wikipedia.orgnih.gov Thiocarbonate functionalities, such as that in diethyl thiodicarbonate, are central to one of the most versatile CRP methods.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that relies on thiocarbonylthio compounds, known as RAFT agents or chain transfer agents (CTAs), to mediate the polymerization. wikipedia.org This method is compatible with a wide range of monomers and reaction conditions. wikipedia.orgsigmaaldrich.com
The core of the RAFT process is a degenerative chain transfer mechanism where a dynamic equilibrium is established between active, propagating polymer chains and dormant chains. cmu.edu The thiocarbonylthio group (S=C-S) of the RAFT agent is key to this process. The mechanism involves:
Initiation : A standard radical initiator generates propagating polymer chains.
Reversible Chain Transfer : The propagating chain adds to the C=S bond of the RAFT agent, forming a radical intermediate.
Fragmentation : This intermediate fragments, releasing a new radical that can initiate further polymerization. The original propagating chain becomes a dormant species capped with the thiocarbonylthio group.
This rapid exchange between active and dormant states ensures that all polymer chains grow at a similar rate, leading to polymers with a narrow molecular weight distribution. sigmaaldrich.com Trithiocarbonates (with a Z = SR' group) are a particularly effective class of RAFT agents, demonstrating excellent control over the polymerization of various monomers, including styrenes and acrylates, and enabling the synthesis of complex structures like ABA triblock copolymers in just two steps. cmu.eduresearchgate.net The choice of the activating (Z) and leaving (R) groups on the RAFT agent is critical for controlling the polymerization of different types of monomers. sigmaaldrich.comresearchgate.net
| RAFT Agent Class | General Structure (Z-C(=S)S-R) | Typical Monomers Controlled |
|---|---|---|
| Dithioesters | Z = Aryl, Alkyl | More Activated Monomers (MAMs) like styrene, acrylates, methacrylates sigmaaldrich.com |
| Trithiocarbonates | Z = S-Alkyl | MAMs; considered highly versatile and effective cmu.eduresearchgate.net |
| Xanthates | Z = O-Alkyl | Less Activated Monomers (LAMs) like vinyl acetate, N-vinylpyrrolidone sigmaaldrich.com |
| Dithiocarbamates | Z = N(Alkyl)₂ | LAMs sigmaaldrich.com |
Atom Transfer Radical Polymerization (ATRP) is another major CRP method that typically uses a transition metal complex (often copper-based) as a catalyst and an alkyl halide as an initiator. wikipedia.orgnih.gov The mechanism involves a reversible redox process where the catalyst activates the dormant initiator species to generate radicals. wikipedia.org
While less common than in RAFT, thiocarbonyl and related sulfur-containing compounds have been explored in ATRP systems. For example, alkyl dithiocarbamates have been successfully used as initiators for the ATRP of styrene and methyl methacrylate (B99206) in the presence of copper catalysts. acs.org In these systems, the dithiocarbamate (B8719985) group acts as the active chain end, and the structure of the initiator and the nitrogen-based ligands complexed with the copper catalyst strongly influence the degree of control over the polymerization. acs.org Furthermore, research has demonstrated the possibility of concurrent ATRP/RAFT polymerization by using a molecule that can act as both an ATRP inimer and a RAFT chain transfer agent, such as a polymerizable trithiocarbonate (B1256668). researchgate.net This hybrid approach can achieve faster polymerization rates while producing hyperbranched polymers with high molecular weight and a high degree of branching. researchgate.net
A primary advantage of CRP techniques like RAFT and ATRP is the high degree of control they offer over the final polymer product. sigmaaldrich.comrsc.orgyoutube.com By carefully selecting the initiator, catalyst, and/or chain transfer agent, chemists can dictate the polymer's final structure and properties with high precision.
Molecular Weight Control : The final molecular weight of the polymer is determined by the initial ratio of monomer to initiator (in ATRP) or monomer to RAFT agent. wikipedia.orgsigmaaldrich.com The molecular weight increases linearly with monomer conversion. acs.org
Low Dispersity : These methods produce polymers with a narrow molecular weight distribution, meaning the polymer chains are of very similar length. This is quantified by the dispersity (Đ), with values typically below 1.3 and often approaching 1.1 being achievable. wikipedia.orgresearchgate.netacs.org
Complex Architectures : The "living" nature of these polymerizations, where the chain ends remain active, allows for the synthesis of complex polymer architectures. wikipedia.orgsigmaaldrich.com This is achieved by sequential monomer addition to create block copolymers, or by using multifunctional initiators or RAFT agents to generate star, brush, or comb-like polymers. wikipedia.orgsigmaaldrich.comcmu.edu
The thiocarbonate functionality, particularly within the RAFT process, is instrumental in achieving this level of precision, enabling the synthesis of well-defined functional polymers for a wide array of applications, from drug delivery systems to advanced coatings. sigmaaldrich.comyoutube.comrsc.org
Polymeric Material Design and Functionalization
Synthesis of Poly(trithiocarbonates)
The synthesis of poly(trithiocarbonates), polymers containing the characteristic -S-C(=S)-S- linkage, represents a significant area of research in sulfur-rich polymers. While direct polymerization of this compound into poly(trithiocarbonates) is not extensively documented, the synthesis of these polymers has been successfully achieved through the polycondensation of dithiols with dimethyl trithiocarbonate. This reaction serves as a valuable analogue for understanding the potential polymerization pathways involving this compound.
The general approach involves the reaction of a dithiol with a trithiocarbonate monomer, leading to the formation of a linear polymer with repeating trithiocarbonate units in the backbone. The properties of the resulting poly(trithiocarbonate)-based elastomers can be tailored by varying the structure of the dithiol monomer. For instance, the use of different dithiols can lead to elastomers with a wide range of mechanical properties, from soft and flexible to tough and rigid.
A key feature of these poly(trithiocarbonate)-based materials is their potential for closed-loop recycling. The dynamic nature of the trithiocarbonate linkage allows for the depolymerization of the polymer back to its constituent monomers under specific conditions, enabling a circular material economy.
| Monomer 1 | Monomer 2 | Polymer Type | Key Feature |
| Dithiol | Dimethyl trithiocarbonate | Poly(trithiocarbonate) | Recyclability |
This table illustrates a representative synthesis of poly(trithiocarbonates) analogous to what could be expected with this compound.
Non-Isocyanate Polythiourethane (NIPTU) Synthesis from Thiocarbonates
The synthesis of polyurethanes traditionally relies on the use of isocyanates, which are highly reactive and pose significant health and environmental concerns. acs.orgrsc.org The development of non-isocyanate polyurethane (NIPU) chemistry is therefore a critical area of research. A promising approach in this field is the synthesis of non-isocyanate polythiourethanes (NIPTUs) from cyclic thiocarbonates. rsc.org
This method involves the reaction of a cyclic thiocarbonate with a diamine. The ring-opening of the thiocarbonate by the amine leads to the formation of a thiourethane linkage without the need for isocyanate intermediates. This process is generally less sensitive to moisture and can be carried out at moderate temperatures. researchgate.net
Recent research has focused on the use of bio-based cyclic thiocarbonates to produce sustainable NIPTU networks. These networks can exhibit dual dynamic linkages, including thiourethane and disulfide bonds, which can be formed by the oxidation of pendant thiol groups. rsc.org This dual-network structure can impart unique properties to the material, such as reprocessability and enhanced mechanical performance. rsc.orgrsc.org The resulting NIPTUs have shown significant advantages in reactivity and mechanical properties compared to their polyhydroxyurethane (PHU) analogues. rsc.org
| Reactant 1 | Reactant 2 | Polymer | Key Advantage |
| Cyclic Thiocarbonate | Diamine | Non-Isocyanate Polythiourethane (NIPTU) | Isocyanate-free, less moisture sensitive researchgate.net |
| Bio-based Cyclic Thiocarbonate | Amine | Reprocessable NIPTU Network | Sustainable, enhanced mechanical properties rsc.orgrsc.org |
This interactive table highlights the key components and benefits of NIPTU synthesis.
Ring-Opening Polymerization (ROP) of Functionalized Cyclic Thiocarbonate Monomers
Ring-opening polymerization (ROP) of cyclic monomers is a versatile technique for the synthesis of well-defined polymers. In the context of thiocarbonates, the ROP of functionalized cyclic thiocarbonate monomers offers a powerful tool for creating a wide range of sulfur-containing polymers with tailored properties. researchgate.net
The reactivity of cyclic thiocarbonates in ROP is often greater than their cyclic carbonate counterparts, allowing for polymerization under milder conditions. researchgate.net This has enabled the synthesis of various polydithiocarbonates from six- and seven-membered cyclic dithiocarbonates. researchgate.net
Furthermore, the incorporation of functional groups into the cyclic thiocarbonate monomer allows for the synthesis of polymers with specific functionalities. For instance, a dibenzylamine derived cyclic dithiocarbonate has been shown to undergo cationic ring-opening polymerization. researchgate.net The resulting polymers can be further modified post-polymerization to create networked structures. The ability to introduce functionalities such as vinyl, allyl, and alkynyl groups into the polymer backbone through the ROP of appropriately functionalized monomers opens up possibilities for creating advanced materials with diverse applications. researchgate.netlookchem.com
| Monomer Type | Polymerization Method | Resulting Polymer | Key Feature |
| Functionalized Cyclic Dithiocarbonate | Cationic Ring-Opening Polymerization | Functionalized Polydithiocarbonate | Tailorable side-chain functionality researchgate.net |
| Functionalized Bicyclic Carbonates | Anionic Ring-Opening Polymerization | Densely Functional Aliphatic Polycarbonates | Orthogonal polymerization strategies researchgate.netlookchem.com |
This interactive table summarizes the outcomes of ROP with different functionalized cyclic thiocarbonate monomers.
Engineering of Degradable Polymers through Thiocarbonate Linkages
The growing concern over plastic pollution has spurred research into the development of degradable polymers. The incorporation of labile linkages, such as thioesters and thiocarbonates, into the polymer backbone is a promising strategy for engineering degradability. rsc.orgnih.gov
One approach involves the radical ring-opening copolymerization of thionolactones with common vinyl monomers like acrylates and styrenes. rsc.orgnih.gov This method introduces thioester groups into the polymer backbone, which can act as points of degradation under specific stimuli. The reactivity of the thionolactone can be tuned to control its incorporation into different types of polymer chains. rsc.org
The resulting polymers with thioester linkages are responsive to certain triggers, leading to chain scission and degradation of the material. rsc.org This approach allows for the creation of polymers that are stable under normal use conditions but can be degraded on demand. The ability to introduce degradable junctions into otherwise robust polymer backbones is a significant step towards the design of more sustainable plastic materials. rsc.org Recent advancements have also demonstrated that thioester-functional copolymers can be designed to degrade under physiological conditions in the presence of thiols, opening up opportunities for applications such as drug release. dtic.mil
| Strategy | Monomers | Linkage Type | Application |
| Radical Ring-Opening Copolymerization | Thionolactones, Vinyl Monomers | Thioester | Stimuli-responsive degradable polymers rsc.orgnih.gov |
| Thiol-thioester exchange | Copolymers with thioester functionality | Thioester | Drug release, biomaterials dtic.mil |
This interactive table outlines strategies for creating degradable polymers using thiocarbonate-related structures.
Role As a Reagent and Intermediate in Advanced Organic Synthesis
Selective Introduction of Thiol Functional Groups into Organic Molecules
Diethyl thiodicarbonate serves as a key reagent for the selective introduction of the thiol functional group (-SH) into various organic molecules. lookchem.com This transformation is typically achieved through nucleophilic substitution reactions where a nucleophile attacks one of the carbonyl carbons of this compound, leading to the formation of an intermediate that can be subsequently converted to a thiol. This method is particularly valuable for the synthesis of complex molecules where direct thiolation is challenging. lookchem.com The process allows for the creation of thiols which are important in pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com
The introduction of thiol groups is a critical step in the synthesis of many biologically active compounds and materials. Thiols are known for their distinct reactivity, participating in disulfide bond formation, acting as nucleophiles, and coordinating to metal ions. The use of this compound provides a controlled and efficient means to install this important functional group.
Synthesis of Heterocyclic Compounds and Scaffold Construction
The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, as these cyclic structures are prevalent in a vast number of bioactive natural products and synthetic drugs. beilstein-journals.orgmdpi.com this compound can be employed in the synthesis of various heterocyclic compounds. researchgate.net The thiocarbonyl group within the molecule can participate in cycloaddition reactions, acting as a dienophile or reacting with other difunctional reagents to form ring structures. thieme-connect.de For instance, it can be a precursor in the formation of sulfur-containing heterocycles which are significant structural motifs in many pharmaceuticals. rsc.org The ability to construct complex heterocyclic frameworks from relatively simple starting materials is a significant advantage in organic synthesis. beilstein-journals.org
Intermediates in Complex Molecule Synthesis
This compound is a valuable intermediate that acts as a precursor for a variety of other sulfur-containing compounds. ontosight.ailookchem.com Its reactivity towards both nucleophiles and electrophiles allows for its elaboration into more complex sulfur-containing molecules. ontosight.ai For example, it can be used to synthesize thiocarbonate O,S-diesters and other related derivatives. ontosight.ai These subsequent compounds can then be used in further synthetic transformations, making this compound a versatile building block in the synthesis of target molecules with specific sulfur functionalities. researchgate.netlookchem.com
This compound is a key reagent in the formation of thiocarbonates from 1,2-diols, which are crucial intermediates in the Corey-Winter olefination reaction. nih.govbeilstein-journals.org This reaction provides a stereospecific method for converting 1,2-diols into alkenes. wikipedia.orgalfa-chemistry.com The process involves two main steps: the formation of a cyclic thiocarbonate from the diol and a thiocarbonyl source, followed by a reductive elimination, typically using a phosphite (B83602) reagent, to yield the corresponding alkene. beilstein-journals.orgorganic-chemistry.org
The Corey-Winter reaction is highly valued for its stereospecificity; a cis-diol will yield a cis-alkene, and a trans-diol will result in a trans-alkene. wikipedia.org This control over the geometry of the resulting double bond is critical in the synthesis of complex molecules and natural products. beilstein-journals.org While classic conditions often require high temperatures and toxic reagents like trimethylphosphite, newer methods, including electrochemical approaches, have been developed to make the reaction more environmentally friendly. nih.govbeilstein-journals.org
Below is a table summarizing examples of the Corey-Winter reaction, showcasing the starting diol, the resulting alkene, and the stereochemical outcome.
| Starting 1,2-Diol | Reagent System | Product Olefin | Stereochemistry | Reference |
| cis-1,2-Cyclodecanediol | 1. Thiocarbonyldiimidazole 2. Trimethyl phosphite | cis-Cyclodecene | Stereospecific (cis to cis) | wikipedia.org |
| trans-1,2-Cyclodecanediol | 1. Thiocarbonyldiimidazole 2. Trimethyl phosphite | trans-Cyclodecene | Stereospecific (trans to trans) | wikipedia.org |
| meso-Benzoin | 1. Thiocarbonyldiimidazole 2. Trimethyl phosphite | cis-Stilbene | Stereospecific | alfa-chemistry.com |
| dl-Benzoin | 1. Thiocarbonyldiimidazole 2. Trimethyl phosphite | trans-Stilbene | Stereospecific | alfa-chemistry.com |
| Cyclic thiocarbonate of trans-6-(pent-1-enyl)-α-pyrone diol | Electrochemical reduction | trans-6-(pent-1-enyl)-α-pyrone | Stereospecific (trans) | nih.govbeilstein-journals.org |
The dithiocarbonyl functionality within this compound and related compounds offers a platform for a variety of chemical transformations. The reactivity of the thiocarbonyl group (C=S) is central to its utility in synthesis. rsc.org This group can undergo addition reactions with nucleophiles at the carbon atom or with electrophiles at the sulfur atom.
A key strategy involves the reaction of the thiocarbonyl group with radical species. rsc.org Radicals can add to the C=S double bond, leading to the formation of a new carbon-centered radical, which can then participate in further reactions such as cyclizations or intermolecular additions. bham.ac.uk This reactivity is harnessed in various radical-mediated synthetic methods. The thiocarbonyl group can also be involved in pericyclic reactions, such as Diels-Alder reactions, where it acts as a dienophile. thieme-connect.de Furthermore, oxidation of the thiocarbonyl group can lead to the formation of sulfines (thiocarbonyl S-oxides), which are themselves reactive intermediates for further synthetic elaboration. thieme-connect.de
Generation of Radicals in Organic Transformations
This compound and related thiocarbonyl compounds can serve as sources of radicals for organic transformations. beilstein-journals.org The generation of radicals often occurs through the homolytic cleavage of a carbon-sulfur or sulfur-sulfur bond, which can be initiated by light (photolysis) or by a radical initiator. rsc.orgbeilstein-journals.org For example, photolysis of certain thiocarbonates can lead to the formation of alkyl radicals, which can then be used in a variety of synthetic applications, such as deoxygenation reactions (e.g., Barton-McCombie deoxygenation). beilstein-journals.org
In these processes, an O-thiocarbonate derivative of an alcohol is first formed. harvard.edu This derivative then reacts with a radical initiator, such as AIBN (2,2'-azobisisobutyronitrile), and a hydrogen atom donor, like tributyltin hydride, to generate an alkyl radical that is subsequently reduced to the corresponding alkane. harvard.edu The versatility of radical reactions allows for the formation of C-C bonds and other complex transformations under mild conditions. bham.ac.uk
Chelation and Enzyme Inhibition Mechanisms (Chemical Biology Focus)
While direct research on the specific chelation and enzyme inhibition mechanisms of this compound is limited in publicly available scientific literature, its structural features, particularly the thiodicarbonate moiety, allow for scientifically reasoned inferences based on the well-documented activities of structurally related compounds such as xanthates and dithiocarbamates. The presence of sulfur and oxygen atoms, capable of donating lone pairs of electrons, strongly suggests that this compound can act as a chelating agent and potentially as an enzyme inhibitor.
Chelation Mechanisms
The chelating ability of this compound is predicted to arise from the capacity of its sulfur and oxygen atoms to form coordinate bonds with metal ions. This behavior is analogous to that of xanthates and dithiocarbamates, which are known to be potent metal chelators. a2zjournals.combohrium.com The thiodicarbonate functional group, -(C=O)S(C=S)-, presents multiple potential binding sites for a metal ion.
The interaction would likely involve the formation of a chelate ring, which enhances the thermodynamic stability of the resulting metal complex. etdci.org Based on the hard and soft acid and base (HSAB) theory, the sulfur atoms in the this compound structure are considered soft bases, indicating a strong affinity for soft acid metal ions. abo.fi
Table 1: Predicted Chelation Properties of this compound
| Feature | Predicted Characteristic | Basis of Prediction (Structurally Similar Compounds) |
| Binding Atoms | Sulfur and potentially Oxygen | Xanthates and dithiocarbamates utilize sulfur atoms for metal chelation. etdci.orgump.ac.id |
| Chelate Ring Formation | Likely forms a stable 4- or 5-membered chelate ring with a metal ion. | Dithiocarbamates form stable four-membered chelate rings. etdci.org |
| Metal Ion Preference | Higher affinity for soft and borderline metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺, Ni²⁺, Zn²⁺). abo.fiump.ac.idmdpi.com | Xanthates and dithiocarbamates show strong binding to these types of metal ions. abo.fiump.ac.id |
| Coordination Mode | Can act as a bidentate ligand, binding through two sulfur atoms or one sulfur and one oxygen atom. | Dithiocarbamates are versatile ligands that can bind in a bidentate fashion. bohrium.com |
Research on related compounds has demonstrated the formation of stable complexes with various metals. For instance, xanthates are used in mineral flotation processes precisely because they selectively bind to the surface of metal sulfide (B99878) minerals. mdpi.com The adsorption mechanism involves both ion-exchange and complexation, where the sulfur atoms of the xanthate group interact with the metal ions on the mineral surface. ump.ac.id It is highly probable that this compound engages in similar interactions.
Enzyme Inhibition Mechanisms
The potential for this compound to act as an enzyme inhibitor is primarily linked to its chelating ability, especially concerning metalloenzymes. Many enzymes rely on a metal cofactor in their active site for catalytic activity. By chelating this essential metal ion, this compound could effectively inactivate the enzyme.
Furthermore, compounds structurally similar to this compound have been shown to inhibit enzymes through various mechanisms, not limited to metal chelation.
Future Research Directions and Emerging Paradigms
Development of Advanced Catalytic Systems for Thiocarbonate Reactions
The efficiency and selectivity of reactions involving thiocarbonates are critically dependent on catalysis. wikipedia.org The development of novel catalytic systems is a primary focus for unlocking new transformations and improving the sustainability of existing ones. Research is moving beyond traditional methods to explore sophisticated catalysts that can operate under mild conditions with high functional group tolerance.
Key areas of development include:
Homogeneous and Heterogeneous Catalysis : Both homogeneous and heterogeneous catalysts are being developed for thiocarbonate reactions. wikipedia.org For instance, metal-free systems like iodine in DMSO have emerged as a green and efficient catalytic combination for forming C–S bonds via cross-dehydrogenative coupling (CDC) strategies. mdpi.com In contrast, heterogeneous catalysts like palladium on carbon are effective for reactions such as the reductive cyclization of nitro compounds. organic-chemistry.org
Organocatalysis : Non-metal catalysts are gaining prominence. Aminocyclopropenium salts have been shown to catalyze the cycloaddition of carbon disulfide with epoxides to form cyclic dithiocarbonates under mild, solvent-free conditions. researchgate.net
Dual Catalytic Systems : The combination of multiple catalytic modes is a powerful strategy. For example, the merger of a chiral phosphoric acid with an achiral acid like acetic acid has been used for the highly enantioselective hydrogenation of enamides, a reaction type relevant to the modification of molecules containing thiocarbonate-like functionalities. organic-chemistry.org
Table 1: Examples of Advanced Catalytic Systems in Thiocarbonate and Related Chemistry
| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference(s) |
| Iodine/DMSO | Cross-Dehydrogenative Coupling (Sulfenylation) | Enamino ketones, thiols | Metal-free, mild conditions, atom economical | mdpi.com |
| Dichloro(2-pyridinecarboxylato)gold | Domino Cycloisomerization/Reduction | ortho-Alkynylbenzaldehydes | High efficiency, versatile access to isochromenes | organic-chemistry.org |
| Palladium on Carbon (Pd/C) with Hantzsch Ester | Reductive Cyclization | o-Nitrocinnamoyl compounds | Biomimetic reducing agent, efficient synthesis of quinolines | organic-chemistry.org |
| Aminocyclopropenium Salts | Cycloaddition | Epoxides, Carbon Disulfide | Solvent-free, mild conditions (25°C), high conversion | researchgate.net |
| Zinc-based catalysts (e.g., diethyl zinc) | Ring-Opening Polymerization | Epoxides, CS2/COS/CO2 | Formation of poly(thiocarbonate)s | rsc.org |
| Electrochemical Cathode (e.g., Reticulated Vitreous Carbon) | Reductive Olefination (Corey-Winter Reaction) | Cyclic Thiocarbonates | Environmentally friendly, avoids toxic reagents, room temperature | beilstein-journals.orgsemanticscholar.org |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and advanced experimental techniques is accelerating the pace of discovery in thiocarbonate chemistry. This integrated approach allows for a deeper mechanistic understanding and a more rational approach to reaction development and material design.
Computational Methodologies: Theoretical studies, particularly those using Density Functional Theory (DFT), are invaluable for elucidating complex reaction mechanisms. ualberta.ca Researchers use computational chemistry to investigate the thermal decomposition pathways of thiocarbonates, predict their reactivity with different species, and model their interaction with metal ions. ualberta.caresearchgate.netnih.gov For example, theoretical calculations have been used to study the gas-phase thermolysis of thiocarbonates, exploring various possible reaction paths, including rearrangements and eliminations. researchgate.net
Advanced Experimental Techniques: Modern experimental setups are providing unprecedented insight and control over chemical reactions.
Automated Synthesis Workstations : These systems allow for precise control over reaction parameters like temperature and reagent addition, which is crucial for studying sensitive or highly exothermic reactions. hpcimedia.com This level of control enhances reproducibility and enables the systematic screening of reaction conditions. hpcimedia.com
Electrochemical Synthesis : Electrochemical methods are emerging as a powerful tool for green chemistry. beilstein-journals.org An electrochemical version of the Corey-Winter reaction has been developed to convert cyclic thiocarbonates into alkenes, avoiding the use of hazardous and high-temperature reagents. beilstein-journals.orgsemanticscholar.org Cyclic voltammetry studies of thiocarbonates have identified their reduction potentials, paving the way for selective electrochemical transformations. semanticscholar.org
Advanced Analytical Methods : Techniques like GC-olfactometry have been instrumental in identifying trace amounts of thiocarbonates, such as O,S-diethyl thiocarbonate, in complex natural extracts. researchgate.net
Table 2: Integration of Advanced Methodologies in Thiocarbonate Research
| Methodology | Application | Insights Gained | Reference(s) |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of thermal decomposition pathways, prediction of reactivity and binding affinities with metal ions. | ualberta.caresearchgate.net |
| Quantum Chemical Calculations | Mechanistic Elucidation | Validation of different reaction pathways and intermediates in alkylation reactions. | nih.gov |
| Automated Synthesis Workstations | Reaction Optimization & Control | Precise control of temperature and reagent addition for improved reproducibility and safety. | hpcimedia.com |
| Electrochemical Reduction | Green Synthesis (Corey-Winter Reaction) | Development of a mild, room-temperature olefination method without toxic phosphite (B83602) reagents. | beilstein-journals.orgsemanticscholar.org |
| GC-Olfactometry | Trace Compound Identification | Identification and structural elucidation of O,S-diethyl thiocarbonate in natural products. | researchgate.net |
| Mechanistic Network Analysis | Reaction Discovery | In silico prediction of novel multicomponent reactions and potential side products. | chemrxiv.org |
Exploration of Novel Reaction Pathways and Reactivity Modes of Diethyl Thiodicarbonate
Research is actively seeking to expand the synthetic playbook of this compound by uncovering new reaction pathways and harnessing its unique reactivity. The thiocarbonyl group (C=S) is central to this exploration, offering diverse reactivity compared to its oxo-carbonyl (C=O) counterpart. rsc.org
Key emerging reaction pathways include:
Radical-Mediated Transformations : Thiocarbonyl compounds are excellent partners in radical reactions. rsc.org Their most prominent application is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where trithiocarbonates and other thiocarbonylthio compounds act as highly effective chain transfer agents to control polymer growth. rsc.orgacs.org The general mechanism involves the reversible addition of a radical to the C=S bond, formation of a stabilized radical intermediate, and subsequent fragmentation. rsc.org
Electrochemical Reactions : As noted, the electrochemical reduction of cyclic thiocarbonates to form alkenes (the Corey-Winter reaction) represents a significant advance. beilstein-journals.orgsemanticscholar.org This pathway offers a green and highly stereoselective alternative to classical methods. beilstein-journals.org
Polymerization Reactions : Beyond RAFT, thiocarbonates are used as monomers in various polymerization reactions. The polycondensation of dithiols with trithiocarbonates is a universal strategy for creating sulfur-rich, recyclable polymers. researchgate.net Furthermore, cyclic thiocarbonates can undergo Ring-Opening Polymerization (ROP) to produce polythiocarbonates, materials that are often more readily and selectively polymerized than their oxygen-based carbonate analogs. rsc.orgresearchgate.net
Mechanistic Network Analysis : Computational approaches are being used to systematically explore and predict novel reactions. By creating a network of known elementary reaction steps, it is possible to identify plausible pathways for new multicomponent transformations that can then be validated experimentally. chemrxiv.org
Table 3: Novel and Emerging Reaction Pathways for Thiocarbonates
| Reaction Pathway | Description | Key Features | Reference(s) |
| RAFT/MADIX Polymerization | Controlled radical polymerization mediated by thiocarbonylthio compounds. | Produces polymers with controlled molecular weight and narrow dispersity. | rsc.orgacs.org |
| Electrochemical Corey-Winter Reaction | Reductive olefination of 1,2-diols via their cyclic thiocarbonate derivatives. | Green, high yield, stereoselective, avoids toxic reagents. | beilstein-journals.orgsemanticscholar.org |
| Polycondensation | Reaction of dithiols and dimethyl trithiocarbonate (B1256668). | General route to diverse, recyclable, sulfur-rich polymers. | researchgate.net |
| Ring-Opening Polymerization (ROP) | Polymerization of cyclic thiocarbonate monomers. | More facile and selective than ROP of cyclic carbonates; produces polythiocarbonates. | rsc.orgresearchgate.net |
Rational Design of Next-Generation Thiocarbonate-Based Materials and Reagents
The unique properties of the thiocarbonate group are being leveraged in the rational design of new materials and reagents with tailored functionalities. This area is heavily influenced by the principles of polymer science and materials chemistry.
Advanced Materials:
Recyclable Polymers : Sulfur-rich polymers, including polytrithiocarbonates, are gaining attention as chemically recyclable materials. researchgate.net The dynamic nature of certain sulfur linkages allows these polymers—spanning thermoplastics, elastomers, and vitrimers—to be depolymerized back to their monomers for a closed-loop life cycle. researchgate.net
Solid Polymer Electrolytes : Thiocarbonate-containing polymers are being explored as advanced materials for energy applications. A poly(trithiocarbonate-substituted methacrylate) (PTCMA) has been designed as a solid-state polymer electrolyte for lithium-ion batteries. nih.gov This design, guided by quantum-inspired annealing algorithms, yielded a material with promising room-temperature conductivity and a high glass transition temperature. nih.gov
Functional Copolymers : The copolymerization of cyclic thiocarbonates allows for the facile construction of functional poly(monothiocarbonate)s under mild conditions. uliege.be These polymers can be further modified post-polymerization, opening avenues for materials with specific chemical or physical properties. uliege.be
Novel Reagents: this compound and its derivatives are valuable reagents in organic synthesis for the selective introduction of sulfur-containing moieties. lookchem.com New reagents based on the thiocarbonyl scaffold are continuously being developed for specific synthetic challenges, such as functional group conversions under neutral conditions and radical-based transformations. mdpi.comacs.org
Table 4: Designed Materials and Reagents Based on Thiocarbonates
| Material/Reagent | Design Principle | Application | Key Properties | Reference(s) |
| Polytrithiocarbonates | Polycondensation of dithiols and dimethyl trithiocarbonate. | Chemically recyclable polymers (thermoplastics, elastomers, vitrimers). | High sulfur content, recyclability, tunable mechanical properties. | researchgate.net |
| Poly(trithiocarbonate-substituted methacrylate) (PTCMA) | Quantum-inspired annealing algorithm for molecule exploration. | Solid-state polymer electrolyte for Li-ion batteries. | Ionic conductivity >10⁻⁶ S cm⁻¹ at room temp., high glass transition temp. | nih.gov |
| Poly(monothiocarbonate) Copolymers | Ring-opening copolymerization of cyclic thiocarbonates. | Functional and degradable polymers. | Facile synthesis, potential for post-polymerization modification. | uliege.be |
| (TMS)3SiH with Thiocarbonate Derivatives | Radical-based reduction/cyclization. | Reagent for deoxygenation and C-C bond formation. | Efficient radical cascade reactions. | mdpi.com |
Q & A
Q. What are the standard protocols for synthesizing diethyl thiodicarbonate in a laboratory setting?
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting diethyl chlorocarbonate with sodium hydrosulfide (NaSH) or thiourea under controlled conditions (e.g., anhydrous solvents like THF or dichloromethane). Key steps include:
- Purification via vacuum distillation or column chromatography to isolate the product from byproducts like diethylammonium chloride (common in analogous reactions) .
- Monitoring reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and confirming purity via H NMR (δ 1.2–1.4 ppm for ethyl CH, δ 4.2–4.4 ppm for CH) .
Q. What safety precautions are critical when handling this compound?
While specific hazards for this compound are not fully documented, structural analogs (e.g., diethyl ketomalonate) suggest:
- Use of PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation or skin contact .
- Storage in airtight containers away from oxidizers, as thioesters may decompose exothermically .
- Emergency protocols: Flush eyes with water for 15 minutes upon exposure and seek medical evaluation for persistent irritation .
Q. How can researchers characterize the purity and stability of this compound?
- Chromatography : HPLC or GC-MS to detect impurities (e.g., residual solvents or degradation products).
- Spectroscopy : FT-IR for C=S stretching (~1250–1050 cm) and C NMR for carbonyl signals (~160–180 ppm) .
- Stability testing : Accelerated aging studies under varying pH, temperature, and humidity to identify decomposition pathways .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Advanced studies combine experimental and computational approaches:
- Kinetic analysis : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) using stopped-flow spectroscopy.
- DFT calculations : Model transition states to explain regioselectivity, particularly the role of sulfur’s polarizability in stabilizing intermediates .
- Isotopic labeling : Use S-labeled reagents to track sulfur transfer pathways via MS/MS fragmentation .
Q. How do solvent effects and catalyst systems influence the efficiency of this compound in cross-coupling reactions?
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize reaction yields. Dielectric constant () correlates with reaction rate in SN mechanisms .
- Catalyst design : Evaluate Pd(0)/Pd(II) systems for Suzuki-Miyaura couplings, noting that sulfur coordination can deactivate certain catalysts. Chelating ligands (e.g., dppe) may mitigate this .
Q. What analytical strategies resolve contradictions in reported thermodynamic data for this compound (e.g., enthalpy of formation)?
- Meta-analysis : Systematically compare published datasets, identifying outliers due to impurities or calibration errors .
- Calorimetry : Re-measure using bomb calorimetry under inert atmospheres to prevent oxidation .
- Error propagation modeling : Quantify uncertainties in DSC or TGA measurements to refine accepted values .
Methodological Considerations
- Data presentation : Raw NMR/IR spectra should be appended, while processed data (e.g., kinetic plots) must include error bars and statistical significance tests (p < 0.05) .
- Ethical compliance : Adhere to laboratory safety standards (OSHA, REACH) and document protocols for hazardous waste disposal .
- Literature rigor : Prioritize peer-reviewed journals over non-academic sources; avoid uncited claims about industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
